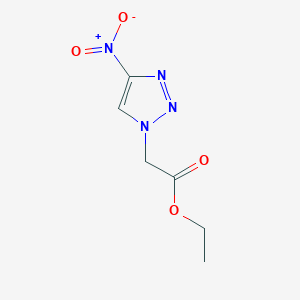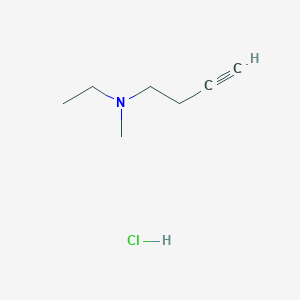
4-Methyl-3-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol . It is functionally related to benzyl alcohol . It is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum .
Synthesis Analysis
This compound is used in the synthesis of highly electron-poor fluorine-containing alkenes . It is also employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Molecular Structure Analysis
The molecular formula of this compound is C8H7F3O . Its molecular weight is 176.1358 . The IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 .Chemical Reactions Analysis
Photocatalytic oxidation of this compound to corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere has been reported .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . Its refractive index is n20/D 1.459 (lit.) . It has a boiling point of 78-80 °C/4 mmHg (lit.) and a density of 1.286 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Environmental Impact and Treatment
Environmental Agents and Neurodegeneration
Research on environmental agents, including various chemicals, has shown their potential to trigger neurodegeneration in the developing brain through mechanisms involving neurotransmitter interference, highlighting the importance of studying chemical impacts on health (Olney et al., 2000) Environmental Health Perspectives.
Aquatic Environments and Parabens
Studies on parabens, which are chemical preservatives, reveal their presence in aquatic environments and potential endocrine-disrupting effects, underscoring the need to understand the environmental fate of synthetic chemicals (Haman et al., 2015) Water Research.
Chemical Conversion and Biofuels
Carbohydrate Biomass to Biofuels
Research into converting carbohydrate biomass into biofuels through intermediates like hydroxylmethylfurfural illustrates the role of chemical compounds in renewable energy production (James et al., 2010) Energy and Environmental Science.
Supramolecular Chemistry
Ordering Moieties for Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives are explored for their applications in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior (Cantekin et al., 2012) Chemical Society Reviews.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily used as a pharmaceutical intermediate It’s often used inproteomics research , suggesting it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react viaSN1 or SN2 pathways . These reactions involve nucleophilic substitution at the benzylic position, which is stabilized by resonance .
Biochemical Pathways
It’s used as a reagent in kinetic studies ofphosphonoformate prodrugs and aquachromium (IV) , suggesting it may play a role in these biochemical pathways.
Pharmacokinetics
Its molecular weight of190.16 might influence its absorption and distribution in the body
Result of Action
As a pharmaceutical intermediate, it’s likely used to synthesize other compounds with known biological effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Propiedades
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCVMGJQLDSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)

![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)
![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)
